4-(Trimethylstannyl)pent-4-enal
Description
4-(Trimethylstannyl)pent-4-enal is an organotin compound featuring a pent-4-enal backbone substituted with a trimethylstannyl group at the 4-position. Its molecular formula is C₈H₁₄OSn, with a molecular weight of 253.95 g/mol. The compound combines the reactivity of an α,β-unsaturated aldehyde with the organometallic properties of the trimethylstannyl group, making it valuable in synthetic chemistry for cross-coupling reactions and as an intermediate in pharmaceutical and materials science research .
The aldehyde group enables nucleophilic additions or oxidations, while the trimethylstannyl moiety facilitates Stille coupling reactions, a cornerstone of modern organic synthesis. Its structure is depicted below:
Structure: CH₂=CH-C(CHO)-CH₂-Sn(CH₃)₃
Properties
CAS No. |
119648-89-4 |
|---|---|
Molecular Formula |
C8H16OSn |
Molecular Weight |
246.92 g/mol |
IUPAC Name |
4-trimethylstannylpent-4-enal |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-2-3-4-5-6;;;;/h5H,1,3-4H2;3*1H3; |
InChI Key |
PMVQEHVTVAVBIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pent-4-enal typically involves the reaction of an appropriate pent-4-enal precursor with a trimethylstannyl reagent. One common method is the addition of trimethylstannyl chloride to a pent-4-enal compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(Trimethylstannyl)pent-4-enal are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylstannyl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylstannyl)pent-4-enoic acid.
Reduction: Formation of 4-(Trimethylstannyl)pent-4-enol.
Substitution: Formation of various substituted pent-4-enal derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethylstannyl)pent-4-enal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)pent-4-enal involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 4-(Trimethylstannyl)pent-4-enal, we compare it with structurally related organotin and aldehyde-containing compounds. Key differences arise from substituent effects, reactivity, and biological activity.
Structural and Functional Comparisons
Reactivity and Stability
- Trimethylstannyl vs. Triphenylstannyl : The trimethylstannyl group offers higher reactivity in cross-coupling due to reduced steric hindrance compared to triphenylstannyl derivatives. However, triphenylstannyl compounds exhibit greater stability and lipophilicity, enhancing their cytotoxicity in biological systems .
- Aldehyde vs. Non-Aldehyde Analogues: The aldehyde group in 4-(Trimethylstannyl)pent-4-enal allows for further derivatization (e.g., oxidation to carboxylic acids or condensation to imines), unlike non-aldehyde analogues like 4-(Trimethylstannyl)isoquinoline .
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